Cas no 2228883-08-5 (1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid)
1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid
- 2228883-08-5
- EN300-1927729
- 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid
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- Inchi: 1S/C10H8BrNO4/c11-8-6(10(4-5-10)9(13)14)2-1-3-7(8)12(15)16/h1-3H,4-5H2,(H,13,14)
- InChI Key: UBLVSSWXQHHJJJ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C1(C(=O)O)CC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 284.96367g/mol
- Monoisotopic Mass: 284.96367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.1Ų
1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927729-0.05g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1927729-0.1g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
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| Enamine | EN300-1927729-0.25g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1927729-0.5g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1927729-1.0g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1927729-2.5g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1927729-5.0g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1927729-10.0g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1927729-1g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1927729-5g |
1-(2-bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid |
2228883-08-5 | 5g |
$2940.0 | 2023-09-17 |
1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid
Comprehensive Overview of 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2228883-08-5)
1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2228883-08-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropane ring and nitrophenyl moiety, serves as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of novel small-molecule inhibitors and protease-targeting therapeutics. The presence of both bromo and nitro functional groups enhances its reactivity, making it valuable for cross-coupling reactions and bioconjugation applications.
In recent years, the demand for high-purity intermediates like 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid has surged, driven by advancements in precision medicine and green chemistry. This compound aligns with the growing trend of sustainable synthesis, as its structural features enable efficient derivatization with minimal waste. Laboratories worldwide are investigating its role in catalyzed C-H activation processes, a hot topic in modern organic synthesis. Additionally, its potential applications in material science, such as the development of organic semiconductors, have sparked interest among interdisciplinary researchers.
The synthesis of 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves multistep protocols with rigorous purification steps to achieve >98% purity, as required for pharmaceutical-grade intermediates. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control. Notably, this compound's stability under ambient conditions makes it suitable for long-term storage, addressing a common concern in chemical inventory management. Its structure-activity relationship (SAR) studies are frequently cited in patents related to kinase modulation, reflecting its relevance in targeted therapy development.
From an industrial perspective, 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid exemplifies the shift toward custom synthesis solutions in fine chemicals. Manufacturers emphasize scale-up feasibility and regulatory compliance, particularly for GMP-certified production. The compound's logP value and hydrogen bonding capacity make it particularly interesting for bioavailability optimization studies—a key focus area in preclinical research. Recent publications have highlighted its utility in constructing spirocyclic scaffolds, which are privileged structures in central nervous system (CNS) drug design.
Emerging applications of CAS 2228883-08-5 extend to catalytic asymmetric synthesis, where its chiral center enables the creation of enantiomerically pure derivatives. This aligns with the pharmaceutical industry's push toward stereoselective manufacturing. Furthermore, computational chemists are employing molecular docking simulations to predict its interactions with enzyme active sites, demonstrating how AI-assisted drug discovery tools are revolutionizing compound utilization. Environmental considerations are also addressed through studies on its biodegradation pathways, ensuring alignment with green chemistry principles.
For researchers sourcing 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carboxylic acid, understanding its spectral fingerprints and handling precautions is essential. The compound's UV-Vis absorption profile facilitates analytical method development, while proper storage conditions (typically 2-8°C under inert atmosphere) ensure stability. Its growing presence in commercial catalogues reflects expanding applications across medicinal chemistry, chemical biology, and materials engineering. As synthetic methodologies evolve, this compound continues to demonstrate remarkable versatility in addressing contemporary challenges in molecular design and functional material innovation.
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